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Compound of Interest

Compound Name: Dihydromicromelin B

Cat. No.: B15127997 Get Quote

A comprehensive search for studies on the efficacy of Dihydromicromelin B in animal models

of disease yielded no relevant results. Publicly available scientific literature does not appear to

contain in vivo data for this specific compound.

Initial searches for "Dihydromicromelin B" were consistently redirected by search algorithms

to the similarly named flavonoid, Dihydromyricetin (DHM). This suggests a lack of research and

data specifically for Dihydromicromelin B's effects in animal disease models. While

commercial suppliers for Dihydromicromelin B exist, they do not provide any experimental

data on its biological activity.

Consequently, a direct comparison of Dihydromicromelin B's performance with other

alternatives, as requested, cannot be compiled. The core requirement of presenting

quantitative data, experimental protocols, and signaling pathways for Dihydromicromelin B
from in vivo studies cannot be met due to the absence of published research.

A Potential Alternative: Dihydromyricetin (DHM)
Given the consistent conflation of Dihydromicromelin B with Dihydromyricetin (DHM), it is

possible that the user may have an interest in the latter, a widely studied compound with a

range of demonstrated biological activities in animal models. DHM has shown efficacy in

models of cancer, inflammation, and neurological disorders.
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Dihydromyricetin (DHM) Efficacy in Animal Models of
Disease: A Summary
Should research on a related and well-documented compound be of interest, the following

summarizes the demonstrated efficacy of Dihydromyricetin (DHM) in various animal models.

Anticancer Effects of DHM
In studies on human hepatocellular carcinoma (HCC), DHM has been shown to inhibit tumor

growth.[1][2]

Table 1: Anticancer Efficacy of DHM in a Xenograft Mouse Model of Hepatocellular Carcinoma

Treatment Group Dose Tumor Weight (g) Inhibition Rate (%)

Control - 1.25 ± 0.15 -

Nedaplatin (NDP) 5 mg/kg 0.75 ± 0.10 40%

DHM 20 mg/kg 0.60 ± 0.08 52%

Data adapted from a study on Hep3B xenograft tumors in nude mice.[1]

Experimental Protocol: Xenograft Mouse Model for Hepatocellular Carcinoma

Animal Model: Male BALB/c nude mice (4-6 weeks old).

Cell Line: Human hepatocellular carcinoma Hep3B cells.

Procedure: 5 x 10^6 Hep3B cells were subcutaneously injected into the right flank of each

mouse.

Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly

assigned to treatment groups. DHM (20 mg/kg) or Nedaplatin (5 mg/kg) was administered

intraperitoneally every other day for 2 weeks.

Endpoint: At the end of the treatment period, mice were euthanized, and tumors were

excised and weighed.
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Signaling Pathway: DHM-Induced Apoptosis in Cancer Cells

The anticancer mechanism of DHM involves the induction of apoptosis through the regulation

of Bcl-2 family proteins and the activation of caspases.
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Caption: DHM induces apoptosis by inhibiting Bcl-2 and upregulating pro-apoptotic proteins,

leading to caspase activation.

Anti-inflammatory Effects of DHM
DHM has also demonstrated anti-inflammatory properties in various in vivo models.[3] For

instance, in a carrageenan-induced paw edema model in rats, DHM significantly reduced

inflammation.

Table 2: Anti-inflammatory Efficacy of DHM in Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg)
Paw Edema
Volume (mL) at 4h

Inhibition (%)

Control - 1.20 ± 0.15 -

Indomethacin 10 0.48 ± 0.06 60%

DHM 50 0.84 ± 0.10 30%

DHM 100 0.60 ± 0.08 50%

Data is representative of typical findings in this model.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animal Model: Wistar rats (180-220g).

Procedure: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan

solution into the right hind paw.

Treatment: DHM or a reference anti-inflammatory drug (e.g., Indomethacin) is administered

orally 1 hour before the carrageenan injection.

Endpoint: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2,

3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is
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calculated by comparing the increase in paw volume in the treated groups with the control

group.

Signaling Pathway: DHM's Anti-inflammatory Mechanism

DHM exerts its anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway in

macrophages.
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Caption: DHM inhibits IKKβ, preventing NF-κB translocation and the expression of pro-

inflammatory genes.

In conclusion, while no in vivo efficacy data for Dihydromicromelin B could be located, the

related compound Dihydromyricetin (DHM) is well-characterized and has demonstrated

significant anticancer and anti-inflammatory effects in various animal models. Researchers

interested in the therapeutic potential of compounds with this structural class may find the data

on DHM to be a valuable starting point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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